molecular formula C13H16FNO B11883730 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine CAS No. 786627-81-4

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine

Cat. No.: B11883730
CAS No.: 786627-81-4
M. Wt: 221.27 g/mol
InChI Key: XWJBNFNGCQNNJL-UHFFFAOYSA-N
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Description

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine is an organic compound that features a unique combination of a fluoro-substituted indane moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-1-methyl-2,3-dihydro-1H-indene-4-ol.

    Formation of Azetidine Ring: The indene-4-ol is then reacted with azetidine under specific conditions to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluoro group and other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted indane moiety may enhance binding affinity and specificity, while the azetidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: This compound shares the indane core structure but lacks the azetidine ring and fluoro substitution.

    3-Methyl-1-indanone: Similar indane structure with a methyl group instead of the fluoro and azetidine substituents.

    Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-: Another indane derivative with different substituents.

Uniqueness

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine is unique due to the combination of the fluoro-substituted indane moiety and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

786627-81-4

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine

InChI

InChI=1S/C13H16FNO/c1-8-2-3-11-12(8)4-9(14)5-13(11)16-10-6-15-7-10/h4-5,8,10,15H,2-3,6-7H2,1H3

InChI Key

XWJBNFNGCQNNJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=C(C=C2OC3CNC3)F

Origin of Product

United States

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